UNBS5162
Description
Propriétés
IUPAC Name |
[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZRLOUKYFJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956590-23-1 | |
| Record name | UNBS-5162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNBS-5162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Méthodes De Préparation
UNBS5162 est synthétisé à partir de son précurseur, UNBS3157. La voie de synthèse implique l'hydrolyse de UNBS3157 dans une solution saline physiologique, ce qui le convertit rapidement et presque complètement en this compound . Les conditions de réaction pour cette hydrolyse sont douces, impliquant généralement la température ambiante et un pH neutre. Les méthodes de production industrielle pour this compound ne sont pas largement documentées, mais le processus implique probablement l'hydrolyse à grande échelle de UNBS3157 dans des conditions contrôlées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
UNBS5162 subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Comme mentionné, this compound est formé par l'hydrolyse de UNBS3157.
Intercalation : This compound s'intercale dans l'ADN, perturbant la structure de l'ADN et inhibant l'expression des chimiokines CXCL.
Induction de l'autophagie : This compound induit l'autophagie dans les cellules cancéreuses, un processus où les cellules dégradent et recyclent leurs propres composants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent une solution saline physiologique pour l'hydrolyse et des conditions standard de culture cellulaire pour les essais biologiques. Les principaux produits formés à partir de ces réactions sont la forme hydrolysée de UNBS3157 (c'est-à-dire this compound) et diverses vésicules autophagiques dans les cellules traitées.
Applications De Recherche Scientifique
Mécanisme d'action
Le mécanisme d'action de this compound est distinct de celui d'autres dérivés de la naphtalimide. Contrairement aux composés qui agissent comme poisons de la topoisomérase II, this compound ne présente pas d'activité anti-topoisomérase II. Au lieu de cela, il altère la progression du cycle cellulaire en allongeant considérablement la phase G2. Cet effet est médié par l'induction de l'autophagie, comme en témoignent les niveaux accrus de LC3-I et LC3-II, qui sont des marqueurs de l'autophagie. De plus, this compound induit la mort des cellules cancéreuses par perméabilisation de la membrane lysosomale et diminue l'expression de Hsp70, une protéine impliquée dans la chimiorésistance des cellules cancéreuses.
Mécanisme D'action
The mechanism of action of UNBS5162 is distinct from other naphthalimide derivatives. Unlike compounds that act as topoisomerase II poisons, this compound does not exhibit anti-topoisomerase II activity . Instead, it impairs cell cycle progression by significantly prolonging the G2 phase. This effect is mediated through the induction of autophagy, as evidenced by increased levels of LC3-I and LC3-II, which are markers of autophagy . Additionally, this compound induces cancer cell death through lysosomal membrane permeabilization and decreases the expression of Hsp70, a protein involved in cancer cell chemoresistance .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares UNBS5162 with other naphthalimide derivatives and chemotherapeutic agents:
Key Differentiators of this compound:
Instead, it targets CXCL chemokines and PI3K signaling, offering a unique therapeutic profile . Synergy with paclitaxel: this compound enhances taxane efficacy in prostate cancer models by suppressing CXCL-driven resistance pathways .
Safety Profile :
- This compound’s lack of hematotoxicity (vs. amonafide) and neuropathy (vs. paclitaxel) positions it as a viable combination partner .
Broad Antitumor Activity :
- In NSCLC, this compound reduced A549 cell proliferation by 50% at 10 µM and inhibited metastasis via PI3K pathway suppression .
- In glioblastoma, it increased apoptosis rates by 325% (vs. controls) and suppressed U251 cell migration by 44% .
Autophagy Induction :
- This compound triggers lysosomal-mediated autophagy at low doses (1–10 µM), a mechanism absent in other naphthalimides .
Activité Biologique
UNBS5162 is a novel naphthalimide compound that has garnered attention for its potential as an anticancer agent. Its biological activity has been investigated across various cancer cell lines, demonstrating significant effects on cell proliferation, apoptosis induction, and inhibition of migration and invasion. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.
This compound operates primarily through the following mechanisms:
- Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including non-small-cell lung cancer (A549), melanoma (M14), triple-negative breast cancer (MDA-MB-231), and colon cancer (HCT116) cells. The compound achieves this by inducing cell cycle arrest and promoting apoptosis .
- Induction of Apoptosis : The compound promotes apoptosis through the modulation of key apoptosis-related proteins. Notably, it decreases the expression of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and active Caspase-3. This shift enhances the apoptotic response in treated cells .
- Targeting Signaling Pathways : this compound affects critical signaling pathways involved in cancer cell survival and proliferation, notably the PI3K/Akt/mTOR pathway. Studies have demonstrated that this compound reduces the phosphorylation of Akt and mTOR, leading to decreased cell viability and enhanced apoptosis .
In Vitro Studies
- Lung Cancer (A549 Cells) :
- Melanoma (M14 Cells) :
- Triple-Negative Breast Cancer (MDA-MB-231 Cells) :
- Colon Cancer (HCT116 Cells) :
Clinical Trials
A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:
- Safety Profile : Of the 25 patients treated, 92% experienced treatment-related adverse events, primarily mild to moderate in severity.
- Efficacy Indicators : Some patients exhibited stable disease for extended periods, suggesting potential therapeutic benefits .
Comparative Data Table
| Cancer Type | Cell Line | Proliferation Inhibition (%) | Apoptosis Rate (%) | Key Proteins Affected |
|---|---|---|---|---|
| Non-Small Cell Lung | A549 | 15% | 23.8 | Decreased Bcl-2, Increased Bax |
| Melanoma | M14 | Significant | Increased | Decreased Bcl-2, Increased Caspase-3 |
| Triple-Negative Breast | MDA-MB-231 | Dose-dependent | Significant | Decreased Bcl-2, Increased Bax |
| Colon Cancer | HCT116 | Significant | Increased | Decreased Bcl-2, Increased Bax |
Q & A
Basic: What are the primary mechanisms through which UNBS5162 exerts its antitumor effects?
This compound inhibits tumor growth via dual mechanisms:
- PI3K/Akt/mTOR pathway suppression : Reduces phosphorylation of Akt, mTOR, and downstream targets (p70S6K, 4EBP1), disrupting cell proliferation and survival .
- Apoptosis induction : Upregulates pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulates anti-apoptotic Bcl-2, triggering mitochondrial apoptosis .
- CXCL chemokine antagonism : Reduces expression of pro-angiogenic CXCL chemokines, limiting tumor microenvironment support .
Basic: What experimental models have been used to study this compound's efficacy?
- In vitro :
- In vivo : Orthotopic prostate cancer models showing improved survival rates .
Basic: What are the standard in vitro concentrations of this compound used in cytotoxicity assays?
- IC50 values vary by cell type :
- Methodological note : Use dose-response curves (e.g., 0–20 µM, 24–72 hours) and validate with positive controls (e.g., paclitaxel) .
Advanced: How should researchers address contradictions in reported IC50 values across studies?
- Key factors causing variability :
- Recommendations :
Advanced: What methodological approaches are recommended for analyzing this compound's impact on cell migration and invasion?
- Transwell assays :
- Validation : Pair with Western blotting for EMT markers (e.g., E-cadherin, vimentin) .
Advanced: How does this compound's dual role as a PI3K/Akt/mTOR inhibitor and CXCL chemokine antagonist influence experimental design?
- Multiplex assays :
- Combination therapy : Co-administer with taxanes or PARP inhibitors to counteract compensatory signaling .
Advanced: What statistical methods are appropriate for analyzing this compound-induced apoptosis data?
- Flow cytometry : Use Annexin V/PI staining to distinguish early/late apoptosis .
- Analysis :
- Power analysis : Ensure ≥3 replicates to account for biological variability .
Advanced: How can researchers optimize this compound treatment schedules to counteract negative feedback in PI3K/Akt/mTOR signaling?
- Pulse dosing : Intermittent exposure (e.g., 24h treatment followed by washout) to prevent adaptive resistance .
- Combination strategies : Pair with mTORC1/2 dual inhibitors (e.g., AZD2014) or CXCR4 antagonists (e.g., AMD-070) .
- Pharmacokinetic modeling : Use orthotopic models to simulate human dosing regimens .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
